molecular formula C15H14O B2857557 2,2-Diphenylpropanal CAS No. 22875-82-7

2,2-Diphenylpropanal

Cat. No. B2857557
CAS RN: 22875-82-7
M. Wt: 210.276
InChI Key: HMMWEJUBAXMERM-UHFFFAOYSA-N
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Description

2,2-Diphenylpropanal, also known as benzylideneacetone, is an organic compound with the molecular formula C13H12O. It is a colorless liquid with a sweet, almond-like odor. It is used as an intermediate in the synthesis of a variety of other compounds, including pharmaceuticals, fragrances, and dyes. It is also used as a starting material for the production of polymers and plastics.

Scientific Research Applications

Microfluidity Probes

2,2-Diphenylpropane derivatives, like diphenylpropane, have been utilized as pseudomonomolecular probes for microfluidity measurements in aqueous micellar solutions with sodium dodecyl sulphate. These compounds are advantageous for their ability to be used in small concentrations and for avoiding issues related to the distribution statistics of solute molecules typical with intermolecular probes. Their applications in fluorescence depolarisation measurements have also been noted (Zachariasse, 1978).

Structural Studies in Natural Products

Diphenylpropan-1,2-diols, structurally related to 2,2-diphenylpropanal, have been identified in natural products such as the roots of Erythrina variegata. These compounds, including eryvarinols, are notable for their unique structures featuring a syringyl group, contributing to the understanding of natural product chemistry (Tanaka et al., 2002).

PPAR Nuclear Receptors Agonists

Diphenylpropane derivatives have been explored as agonists for PPAR nuclear receptors. These receptors are significant in regulating metabolic, inflammatory, and neurodegenerative diseases, positioning diphenylpropane derivatives as potential therapeutic agents (Rosse, 2013).

Chemical Synthesis and Reactions

Diphenylpropane and its derivatives have been subjects of various synthetic and reaction studies. For instance, the photoamination of 1,1-diphenylpropene has been explored, producing N-substituted 2-amino-1,1-diphenylpropane and other compounds, contributing to the understanding of photochemical electron transfer and nucleophilic addition processes (Yamashita et al., 1991).

Material Science Applications

In the field of materials science, derivatives like 2,2-diphenylpropane have been used in the study of polymers. For example, the sulfonation of polyethersulfone based on 4,4′-dihydroxy-2,2-diphenylpropane has been investigated to understand the degree of sulfonation and microstructure, which is crucial for developing advanced polymer materials (Komber et al., 2012).

properties

IUPAC Name

2,2-diphenylpropanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-15(12-16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMWEJUBAXMERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Diphenylpropanal

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